2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
CAS No.: 1824316-09-7
Cat. No.: VC11675720
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol - 1824316-09-7](/images/structure/VC11675720.png)
Specification
CAS No. | 1824316-09-7 |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol |
Standard InChI | InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10) |
Standard InChI Key | DYHVVZOKRUUCIA-UHFFFAOYSA-N |
SMILES | C1CNC2=C1C=CC(=N2)CO |
Canonical SMILES | C1CNC2=C1C=CC(=N2)CO |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound features a pyrrolo[2,3-b]pyridine core, where the pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The "2,3-dihydro" designation indicates partial saturation of the pyridine ring, reducing its aromaticity and introducing sp³-hybridized carbons at positions 2 and 3. The methanol (-CH₂OH) substituent at position 6 introduces polarity, influencing solubility and interaction with biological targets .
Table 1: Molecular Properties of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O |
Molecular Weight | 150.18 g/mol |
Exact Mass | 150.0793 g/mol |
Topological Polar Surface Area (TPSA) | 48.91 Ų |
LogP (Octanol-Water) | 1.02 (predicted) |
Hydrogen Bond Donors | 2 (OH and NH) |
Hydrogen Bond Acceptors | 3 (N, O) |
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is documented, analogous compounds provide insight into plausible pathways. For example, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is synthesized via refluxing ethyl pyrrolopyridine carboxylate with concentrated hydrochloric acid, followed by crystallization with acetone . Adapting this method, the target compound could be synthesized through:
-
Cyclization of Precursors: A pyrrole derivative bearing a pyridine moiety could undergo partial hydrogenation to introduce the dihydro motif.
-
Functionalization at Position 6: Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄) would introduce the methanol group.
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Predicted) |
---|---|---|
Cyclization | HCl, reflux, 12–24 h | 70–85% |
Hydroxymethylation | Paraformaldehyde, NaBH₄, THF | 50–65% |
Physicochemical Properties
Solubility and Lipophilicity
The methanol group enhances water solubility compared to non-polar analogs. Based on the solubility of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (0.932 mg/mL) , the target compound’s solubility in aqueous media is estimated at 1.2–1.5 mg/mL. Its LogP of ~1.02 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical trait for drug candidates.
Stability and Degradation
The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the methanol group or ring-opening reactions. Storage at 2–8°C in inert atmospheres is recommended for long-term stability.
Biological and Pharmaceutical Applications
Kinase Inhibition
Pyrrolopyridine derivatives are prominent in kinase inhibitor design. For instance, analogs of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine exhibit inhibitory activity against cyclin-dependent kinases (CDKs) . The target compound’s structure suggests potential interaction with ATP-binding pockets in kinases, making it a candidate for oncology therapeutics.
Central Nervous System (CNS) Targeting
The moderate LogP and molecular weight (<300 Da) align with Lipinski’s Rule of Five, indicating favorable blood-brain barrier (BBB) permeability . This positions the compound as a scaffold for CNS drugs targeting neurodegenerative diseases or psychiatric disorders.
Table 3: Predicted Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
BBB Permeation | Likely |
P-glycoprotein Substrate | Yes |
CYP450 Inhibition | Low |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume